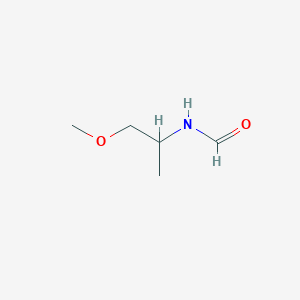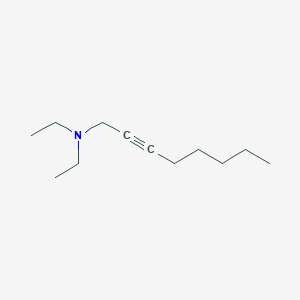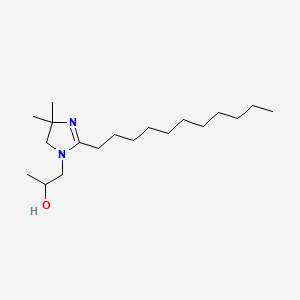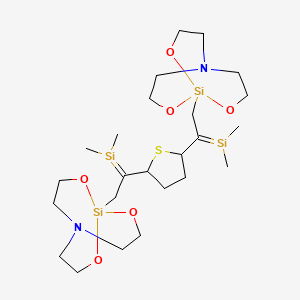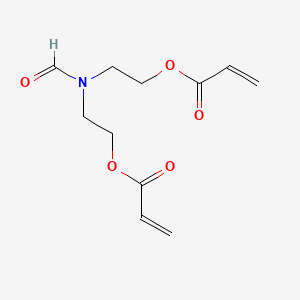
(Formylimino)di-2,1-ethanediyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Formylimino)di-2,1-ethanediyl acrylate is a chemical compound with the molecular formula C11H15NO5 and a molecular weight of 241.243 g/mol . It is also known by other names such as (Formylazanediyl)di(ethane-2,1-diyl) diprop-2-enoate and N,N-Bis(2-acryloxyethyl)formamide . This compound is used in various applications, including separation processes in high-performance liquid chromatography (HPLC) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Formylimino)di-2,1-ethanediyl acrylate typically involves the reaction of acryloyl chloride with N,N-bis(2-hydroxyethyl)formamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(Formylimino)di-2,1-ethanediyl acrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate groups can participate in polymerization reactions, forming polymers with various properties.
Substitution Reactions: The formyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Acryloyl Chloride: Used in the synthesis of the compound.
Triethylamine: Acts as a base in the synthesis reaction.
Nucleophiles: Used in substitution reactions to modify the formyl group.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, polymerization reactions yield various polymers, while substitution reactions produce different derivatives .
Wissenschaftliche Forschungsanwendungen
(Formylimino)di-2,1-ethanediyl acrylate has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biomaterials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Wirkmechanismus
The mechanism of action of (Formylimino)di-2,1-ethanediyl acrylate involves its ability to undergo polymerization and form cross-linked networks. These networks can interact with various molecular targets, such as proteins and nucleic acids, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Formylazanediyl)di(ethane-2,1-diyl) diprop-2-enoate
- N,N-Bis(2-acryloxyethyl)formamide
- 2-Propenoic acid, (formylimino)di-2,1-ethanediyl ester
Uniqueness
(Formylimino)di-2,1-ethanediyl acrylate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and form various derivatives. Its versatility makes it valuable in multiple scientific and industrial applications .
Eigenschaften
CAS-Nummer |
66028-30-6 |
|---|---|
Molekularformel |
C11H15NO5 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
2-[formyl(2-prop-2-enoyloxyethyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C11H15NO5/c1-3-10(14)16-7-5-12(9-13)6-8-17-11(15)4-2/h3-4,9H,1-2,5-8H2 |
InChI-Schlüssel |
MUNQTANGTJVMDW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCN(CCOC(=O)C=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
